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3-(6-Methylpyridin-3-yl)butan-2-ol

Cat. No.: B13284585
M. Wt: 165.23 g/mol
InChI Key: UTIHDQJBSONVNA-UHFFFAOYSA-N
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Description

Contextualization within Pyridine-Substituted Alcohol Chemistry

Pyridine-substituted alcohols are a class of compounds characterized by the presence of both a pyridine (B92270) ring and a hydroxyl (-OH) group. nih.govresearchgate.net The chemical behavior of these molecules is dictated by the interplay between these two functional groups. echemi.com

The pyridine moiety, a six-membered aromatic ring containing a nitrogen atom, acts as a weak base and a nucleophile due to the lone pair of electrons on the nitrogen. echemi.com This influences the reactivity of the alcohol group. For instance, pyridine can act as a proton acceptor, activating the alcohol by deprotonating the hydroxyl group to form a more reactive alkoxide ion. echemi.com This activation is crucial in various organic reactions, including substitutions and eliminations. echemi.com

Conversely, the alcohol group can influence the properties of the pyridine ring. The hydroxyl group can participate in hydrogen bonding, which can affect the molecule's solubility and its interactions with other molecules, including biological targets. frontiersin.org Pyridine-based alcohols are also of significant interest as ligands in coordination chemistry, where they can coordinate with metal ions through both the pyridine nitrogen and the alcohol oxygen, forming stable complexes with potential applications in catalysis and materials science. nih.govresearchgate.net

The synthesis of pyridine-substituted alcohols can be approached in several ways, often involving the functionalization of a pre-existing pyridine ring or the construction of the pyridine ring itself. researchgate.netbaranlab.org

Significance of the Pyridine Moiety in Bioactive Compounds

The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural feature in a vast number of biologically active compounds and FDA-approved drugs. nih.govrsc.org Its prevalence is due to several key properties that make it an ideal component for drug design. rsc.orgnih.gov

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is critical for binding to biological targets like enzymes and receptors. frontiersin.orgnih.gov This interaction can significantly enhance the potency and specificity of a drug molecule. nih.gov Furthermore, the pyridine ring is a bioisostere for other chemical groups like benzene (B151609) rings, amides, and other heterocyles, allowing chemists to fine-tune the properties of a molecule by replacing a phenyl ring with a pyridine ring, often leading to improved biological activity, metabolic stability, or cellular permeability. rsc.orgnih.gov

The versatility of the pyridine scaffold is demonstrated by its presence in a wide array of therapeutic agents with diverse applications. nih.gov

Table 1: Examples of Bioactive Compounds Containing a Pyridine Moiety

Compound Therapeutic Class Significance
Isoniazid Antitubercular A frontline medication for the treatment of tuberculosis. nih.gov
Omeprazole Proton Pump Inhibitor Used to treat ulcers and gastroesophageal reflux disease (GERD). nih.gov
Amlodipine Calcium Channel Blocker A common treatment for high blood pressure and angina. nih.gov
Imatinib Kinase Inhibitor A targeted therapy for certain types of cancer, including chronic myelogenous leukemia. rsc.orgnih.gov
Nicotine Alkaloid A naturally occurring stimulant found in the tobacco plant. rsc.org

| Pyridoxine (Vitamin B6) | Vitamin | An essential nutrient involved in numerous metabolic processes. rsc.org |

Overview of Current Research Trajectories for Related Structures

While direct research on 3-(6-methylpyridin-3-yl)butan-2-ol is limited, current research on structurally related compounds highlights several key trends.

Synthesis of Substituted Pyridines: A major area of research focuses on developing new and efficient methods for synthesizing substituted pyridines. nih.govillinois.eduorganic-chemistry.org These methods aim to provide access to a wide variety of pyridine derivatives with diverse substitution patterns, which are then used in drug discovery and materials science. Modern synthetic strategies often employ metal-catalyzed cross-coupling reactions and multi-component reactions to build the pyridine core with high degrees of control and efficiency. nih.govcore.ac.uk

Bioactivity of Pyridine Derivatives: Researchers continue to explore the biological activities of novel pyridine-containing compounds. Studies on 6-methylpyridine derivatives, for example, have investigated their potential as anticonvulsant, antihistaminic, and sympathetic blocking agents. nih.gov Similarly, other research has explored pyridazinone derivatives as inhibitors of interleukin-1 beta production, indicating the ongoing search for new anti-inflammatory agents. nih.gov

Coordination Chemistry: The ability of pyridine alcohols to act as ligands for metal ions remains an active field of study. nih.gov Recent work has explored the structural and biological properties of metal complexes formed with pyridine-based alcohols, with a focus on their potential as anticancer and antibacterial agents. nih.gov The specific geometry and reactivity of these complexes are of fundamental interest. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B13284585 3-(6-Methylpyridin-3-yl)butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-(6-methylpyridin-3-yl)butan-2-ol

InChI

InChI=1S/C10H15NO/c1-7-4-5-10(6-11-7)8(2)9(3)12/h4-6,8-9,12H,1-3H3

InChI Key

UTIHDQJBSONVNA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(C)C(C)O

Origin of Product

United States

Stereochemical Considerations in 3 6 Methylpyridin 3 Yl Butan 2 Ol Research

Development of Stereoselective Synthetic Approaches

The synthesis of single, pure enantiomers of a chiral compound is a primary goal of modern medicinal chemistry to avoid the potential for unwanted effects from other isomers. Stereoselective synthetic strategies are designed to produce a specific stereoisomer of 3-(6-Methylpyridin-3-yl)butan-2-ol in high yield and purity.

Key approaches to achieving this include:

Asymmetric Catalysis: This is a highly efficient method for preparing optically active alcohols. It often involves the asymmetric reduction of a prochiral ketone, in this case, 3-(6-methylpyridin-3-yl)butan-2-one. Chiral catalysts, often metal complexes with chiral ligands, facilitate the transfer of hydrogen from a reducing agent to the ketone in a way that preferentially forms one enantiomer of the resulting alcohol. Another approach involves the catalytic asymmetric addition of an organometallic reagent to an aldehyde.

Chiral Auxiliaries: This classic method involves temporarily attaching a chiral molecule (the auxiliary) to a substrate. The auxiliary directs the stereochemical course of a subsequent reaction, after which it is removed, yielding an enantiomerically enriched product.

Substrate-Control Synthesis: In this approach, an existing chiral center in the starting material is used to direct the formation of a new stereocenter. For a molecule with two chiral centers like this compound, this can be used to control the relative stereochemistry (diastereoselectivity).

Research in this area focuses on discovering and optimizing catalytic systems that provide high enantioselectivity (a high ratio of one enantiomer to the other) and diastereoselectivity (a high ratio of one diastereomer to another) under mild and efficient reaction conditions.

Table 1: Overview of Potential Stereoselective Synthetic Strategies
StrategyDescriptionKey ComponentsPrimary Goal
Asymmetric CatalysisUse of a chiral catalyst to control the stereochemical outcome of a reaction, such as the reduction of a ketone.Chiral metal-ligand complexes (e.g., Ru, Rh, Ir-based), organocatalysts.High enantiomeric excess (ee).
Chiral AuxiliariesA chiral molecule is temporarily incorporated to direct a stereoselective transformation.Evans auxiliaries, SAMP/RAMP hydrazones.High diastereoselectivity, followed by removal of the auxiliary.
Substrate ControlAn existing stereocenter in the starting material influences the creation of a new stereocenter.Chiral starting materials.Control of relative stereochemistry (syn/anti diastereomers).

Chiral Separation Techniques for Enantiomer Isolation

When a synthesis produces a mixture of stereoisomers (a racemic or diastereomeric mixture), separation techniques are required to isolate the individual, pure isomers. Chromatographic methods are the most powerful and widely used for this purpose.

Despite a comprehensive search for scholarly articles, patents, and chemical supplier databases, no specific experimental analytical data for the compound this compound could be located. The search results consistently provided information on related but structurally distinct compounds, such as other pyridine (B92270) derivatives or isomers of butanol.

Consequently, it is not possible to provide the detailed analytical characterization of this compound as requested in the article outline. The required experimental data for ¹H NMR, ¹³C NMR, IR spectroscopy, ESI-MS, HRMS, and chromatographic methods for this specific compound are not available in the public domain through the conducted searches.

Therefore, the generation of an article with the specified sections and subsections containing thorough, informative, and scientifically accurate content solely on this compound cannot be completed at this time.

Advanced Analytical Characterization of 3 6 Methylpyridin 3 Yl Butan 2 Ol

Chromatographic Purity and Separation Methods

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 3-(6-Methylpyridin-3-yl)butan-2-ol. Given the compound's polarity, imparted by the hydroxyl group and the nitrogen atom in the pyridine (B92270) ring, reversed-phase HPLC is a suitable approach. A C18 column is typically effective for the separation of such moderately polar compounds.

The selection of the mobile phase is critical for achieving optimal separation. A gradient elution method, starting with a higher proportion of a polar solvent (like water with a small amount of acid, such as formic or acetic acid, to improve peak shape) and gradually increasing the proportion of an organic modifier (such as acetonitrile or methanol), is generally effective. This allows for the efficient elution of the target compound while separating it from potential impurities with different polarities. Detection is commonly achieved using a UV detector, as the pyridine ring exhibits strong absorbance in the UV spectrum, typically around 260 nm.

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. The presence of the polar hydroxyl group may sometimes lead to peak tailing on standard non-polar GC columns. To mitigate this, derivatization of the alcohol group, for instance, by silylation to form a less polar trimethylsilyl (TMS) ether, can be employed to improve chromatographic performance.

However, direct analysis on a more polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is often feasible and preferred to avoid the extra step of derivatization. A temperature-programmed oven is used to ensure the efficient separation of the analyte from any impurities. Flame Ionization Detection (FID) is a common choice for detection due to its high sensitivity to organic compounds. For more definitive identification, GC coupled with Mass Spectrometry (GC-MS) can be utilized to obtain both retention time and mass spectral data. nih.govnih.gov

Interactive Data Table: Representative GC Parameters for this compound Analysis

ParameterValue
Column DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), then 10 °C/min to 240 °C (5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Injection Mode Split (20:1)

Column Chromatography for Purification

For the purification of this compound on a preparative scale, column chromatography is the method of choice. researchgate.net Silica gel is a commonly used stationary phase for the separation of moderately polar compounds. The selection of the eluent system is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane or ethyl acetate, and a more polar solvent, like methanol or ethanol, is typically employed.

The polarity of the eluent is carefully adjusted to ensure that the target compound moves down the column at an appropriate rate, allowing for its separation from less polar and more polar impurities. For instance, a gradient of ethyl acetate in hexane, followed by the addition of a small percentage of methanol, can be effective. nih.gov Fractions are collected and analyzed by a simpler technique like Thin Layer Chromatography (TLC) to identify those containing the pure product.

Interactive Data Table: Typical Column Chromatography Conditions for Purification

ParameterDetails
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Eluent System Gradient of Ethyl Acetate in Hexane (e.g., 20% to 100%), followed by 1-5% Methanol in Ethyl Acetate
Monitoring Thin Layer Chromatography (TLC) with UV visualization

Elemental Analysis and Structural Confirmation

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound, with the molecular formula C10H15NO, the theoretical elemental composition can be calculated. nih.govwikipedia.orgnist.govnist.gov Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the empirical formula.

Interactive Data Table: Elemental Analysis Data for C10H15NO

ElementTheoretical %Found % (Illustrative)
Carbon (C) 72.6972.65
Hydrogen (H) 9.159.18
Nitrogen (N) 8.488.45
Oxygen (O) 9.689.72

Structural confirmation is further achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete mapping of the molecular structure. IR spectroscopy helps in identifying the functional groups present, such as the O-H stretch of the alcohol and the C=N and C=C stretches of the pyridine ring.

X-ray Crystallography for Solid-State Structure Elucidation

When this compound can be obtained as a suitable single crystal, X-ray crystallography provides unambiguous proof of its three-dimensional structure in the solid state. wikipedia.org This technique determines the precise spatial arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsional angles.

Interactive Data Table: Hypothetical X-ray Crystallographic Data

ParameterIllustrative Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 18.765
α (°) ** 90
β (°) 98.45
γ (°) 90
Volume (ų) **1020.1
Z 4

Computational Chemistry and Molecular Modeling of 3 6 Methylpyridin 3 Yl Butan 2 Ol

Molecular Docking and Ligand-Protein Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and predicting how a ligand, such as 3-(6-methylpyridin-3-yl)butan-2-ol, might interact with a protein's binding site.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's active site. These poses are then evaluated using a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. Lower, more negative scores generally indicate a more favorable binding interaction. For instance, docking studies on various compounds have shown binding free energies ranging from -7.0 to -10.3 kcal/mol. nih.gov

For this compound, a hypothetical docking study would identify key interactions, such as hydrogen bonds that could form between its hydroxyl group and amino acid residues in the target's active site. The methyl-substituted pyridine (B92270) ring could also engage in hydrophobic or π-stacking interactions. The prediction of binding affinity is central to identifying the most stable drug-target complex. nih.gov The results would be presented in a data table summarizing the predicted binding energies and the specific amino acid residues involved in the interaction.

Table 1: Hypothetical Molecular Docking Results for this compound This table is illustrative as specific docking studies for this compound are not publicly available.

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Protein Kinase X -8.2 ASP 145 Hydrogen Bond (with -OH)
LYS 89 Hydrogen Bond (with Pyridine N)
PHE 190 Pi-Pi Stacking (with Pyridine Ring)
Cytochrome P450 Y -7.5 VAL 210 Hydrophobic
LEU 304 Hydrophobic
SER 119 Hydrogen Bond (with -OH)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. glpbio.com These models are used to predict the activity of new, unsynthesized molecules.

To develop a QSAR model relevant to this compound, a dataset of structurally similar pyridine derivatives with known biological activity against a specific target would be required. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., dipole moment), steric properties (e.g., molecular volume), and hydrophobicity (e.g., LogP).

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that relates the descriptors to the biological activity (e.g., IC50). glpbio.com A robust QSAR model for pyridine derivatives, for example, might be validated by ensuring a high coefficient of determination (R²) for both training and test sets. Such a model could then be used to predict the biological activity of this compound and guide the design of new analogues with potentially improved potency.

Table 2: Example of Descriptors Used in QSAR Modeling for Pyridine Derivatives This table represents typical descriptors and is not based on a specific study of the title compound.

Descriptor Type Descriptor Example Property Represented Potential Influence on Activity
Electronic Dipole Moment Polarity and charge distribution Affects ligand-receptor electrostatic interactions
Steric Molar Refractivity Molecular volume and polarizability Influences fit within the binding pocket
Hydrophobic LogP Partition coefficient (oil/water) Governs membrane permeability and hydrophobic interactions
Topological Wiener Index Molecular branching Relates to molecular shape and size

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, understanding its preferred conformations is key to understanding its biological activity, as only specific conformations may fit into a protein's binding site. The potential energy of the molecule varies with the torsion angle of its bonds.

Molecular Dynamics (MD) simulations provide a more dynamic view of the molecule's behavior over time. An MD simulation would model the movements of every atom in this compound, often in a simulated aqueous environment to mimic physiological conditions. These simulations, which can span from picoseconds to microseconds, reveal the molecule's flexibility, stable conformations, and how it interacts with surrounding solvent molecules. When applied to a ligand-protein complex, MD simulations can assess the stability of the docked pose and provide a more accurate estimation of binding free energy by observing the dynamic interactions over time.

Electronic Structure Calculations and Physicochemical Property Prediction

Electronic structure calculations, based on quantum mechanics, are used to determine the electronic properties of a molecule and to predict a wide range of its physicochemical characteristics. Methods like Density Functional Theory (DFT) can be employed to optimize the molecular geometry of this compound and calculate properties that are crucial for understanding its chemical reactivity and behavior in biological systems.

These calculations can predict properties such as the distribution of electric charge, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. The electrostatic potential map visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are critical for identifying potential sites for electrophilic and nucleophilic attack, as well as for non-covalent interactions like hydrogen bonding.

Table 3: Predicted Physicochemical Properties via Computational Methods As this compound is not listed in major public databases, this table illustrates the types of properties that would be calculated, not actual values.

Property Description Importance in Drug Discovery
Molecular Weight The sum of the atomic weights of all atoms in the molecule. Influences absorption and distribution.
LogP The logarithm of the partition coefficient between octanol and water. A measure of lipophilicity, affecting solubility and membrane permeability.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms in a molecule. Predicts drug transport properties, such as intestinal absorption.
Number of Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms (O, N). Influences binding specificity and solubility.
Number of Hydrogen Bond Acceptors The number of electronegative atoms (O, N) with lone pairs. Influences binding specificity and solubility.
Number of Rotatable Bonds The number of bonds that allow free rotation. A measure of molecular flexibility, affecting conformational entropy upon binding.

Structure Activity Relationship Sar and Mechanistic Investigations of 3 6 Methylpyridin 3 Yl Butan 2 Ol Analogs

Elucidation of Key Pharmacophores and Structural Motifs

Pharmacophore modeling for analogs of 3-(6-methylpyridin-3-yl)butan-2-ol has identified several key structural components that are essential for their bioactivity. A central pharmacophoric element is the 2-methyl-6-pyridyl "a" ring, which is a recurring motif in a series of potent antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5) nih.gov. The nitrogen atom within the pyridine (B92270) ring is a critical hydrogen bond acceptor, influencing the molecule's interaction with its biological target.

Another significant structural motif is the linker between the pyridinyl core and an adjacent aryl "b" ring. In many high-affinity mGluR5 antagonists, a triple bond (alkyne) has been shown to be a vital structural feature nih.gov. This rigid linker appropriately orients the two aromatic systems, which is crucial for effective binding. In some analogs, this alkyne linker has been replaced with an amide group, though this substitution is often not well-tolerated and can lead to a decrease in activity nih.govnih.gov.

Furthermore, the "folded" conformation of the molecule has been identified as a crucial element for the triple uptake inhibitory activity in some related analog series nih.gov. The spatial arrangement of key features, such as the distance between a benzhydryl moiety and an N-benzyl group, as well as the orientation of a secondary nitrogen, plays a significant role in the compound's ability to interact with multiple transporters nih.gov.

Impact of Substituent Modifications on Bioactivity

The bioactivity of this compound analogs is highly sensitive to modifications of their substituents. Strategic structural changes have been employed to enhance potency, selectivity, and pharmacokinetic properties.

For instance, in a series of mGluR5 antagonists, substitutions on the "b"-side aryl ring have a profound impact on binding affinity nih.gov. The introduction of a cyano (CN) group at the 3-position of the aryl ring was found to be important for potent activity nih.gov. The table below illustrates the impact of various substitutions on the "b"-ring of alkyne-based mGluR5 antagonists.

Compound"b"-ring SubstitutionmGluR5 Binding Affinity (Ki, nM)
1 (MPEP) Phenyl11
10 3-Chlorophenyl11
20 3-Cyanophenyl10
21 3-Hydroxyphenyl10
22 3-Methoxyphenyl10
23 3-Methylphenyl10

This table is based on data for 2-methyl-6-(substituted-arylethynyl)pyridines, which are structural analogs. nih.govnih.gov

In another class of analogs, specifically 3-(2(S)-azetidinylmethoxy)pyridines which target nicotinic acetylcholine receptors (nAChRs), halogenation of the pyridine ring significantly influences binding affinity. Substituents at the 5 or 6-position of the 3-pyridyl fragment, as well as a 2-fluoro substituent, resulted in subnanomolar affinity for nAChRs. In contrast, bulkier halogens like chloro, bromo, and iodo at the 2-position led to a substantial decrease in affinity nih.gov.

CompoundPyridine SubstitutionnAChR Binding Affinity (Ki, pM)
A-85380 None50
2-Fluoro analog 2-Fluoro210
5-Fluoro analog 5-Fluoro11
6-Fluoro analog 6-Fluoro14
2-Chloro analog 2-Chloro>10,000
5-Chloro analog 5-Chloro13
6-Chloro analog 6-Chloro17

This table is based on data for halogenated analogs of 3-(2(S)-azetidinylmethoxy)pyridine. nih.gov

These findings underscore the importance of the position and nature of substituents in modulating the biological activity of these compounds.

Molecular Target Identification and Binding Mechanisms

Analogs of this compound have been primarily identified as modulators of the metabotropic glutamate receptor subtype 5 (mGluR5) nih.govnih.gov. These receptors are implicated in a variety of central nervous system disorders, including anxiety, depression, and addiction nih.govnih.gov. The mechanism of action for many of these analogs is noncompetitive antagonism, meaning they bind to an allosteric site on the receptor, distinct from the glutamate binding site nih.gov. This allosteric modulation provides a high degree of selectivity for the mGluR5 subtype nih.gov.

The binding of these antagonists to the allosteric site induces a conformational change in the receptor, which in turn prevents the receptor from being activated by its endogenous ligand, glutamate. This mode of action has been a key focus of drug discovery efforts targeting mGluR5 nih.gov.

In other studies, related pyridine derivatives have been shown to act as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR) nih.gov. These PAMs bind to an allosteric site and enhance the affinity of the endogenous agonist, acetylcholine, for the receptor nih.gov.

Modulation of Enzyme and Receptor Activity Pathways

The interaction of this compound analogs with their molecular targets leads to the modulation of specific intracellular signaling pathways. As mGluR5 antagonists, these compounds inhibit the signaling cascade initiated by glutamate binding. The mGluR5 receptor is a G-protein coupled receptor (GPCR) that is coupled to Gq proteins, which in turn activate phospholipase C (PLC) nih.gov. The inhibition of mGluR5 by these antagonists therefore leads to a downstream reduction in PLC activity and subsequent signaling events.

For analogs that act as positive allosteric modulators of the M1 mAChR, their binding potentiates the effects of acetylcholine across multiple signaling pathways. This includes the activation of extracellular signal-regulated kinases 1/2 (ERK1/2) phosphorylation, inositol monophosphate (IP1) accumulation, and β-arrestin-2 recruitment nih.gov. The degree of potentiation has been observed to correlate with the efficiency of the stimulus-response coupling for each pathway nih.gov.

Biological Activity and Pharmacological Potential of Pyridine Substituted Butanol Derivatives Excluding Human Clinical Data

In Vitro Bioactivity Screening Methodologies

In the quest for novel therapeutic agents, a variety of in vitro screening methods are utilized to determine the biological activity of newly synthesized compounds. These assays are crucial for identifying potential drug candidates and elucidating their mechanisms of action at a cellular and molecular level. For a pyridine-substituted butanol derivative such as 3-(6-Methylpyridin-3-yl)butan-2-ol, the following screening methodologies would be applicable.

Antifungal Activity Assays (e.g., Mycelium Growth Rate Method)

To evaluate the potential of a compound to inhibit fungal growth, the mycelium growth rate method is a common approach. In this assay, a selected fungal strain is cultured on a solid medium, and the rate of mycelial growth is measured over time in the presence of varying concentrations of the test compound. The results are typically compared to a control group (no compound) and a standard antifungal agent. New acetohydrazide derivatives containing a pyrimidine (B1678525) ring have been evaluated for their antifungal activity using such methods, often in comparison to clinically used drugs like Pimafucin. nih.gov

No studies have specifically reported the antifungal activity of this compound.

Cytostatic and Anticancer Activity Assessments (e.g., Against various cell lines)

The cytotoxic and cytostatic potential of a compound against cancer cells is a primary focus of drug discovery. A standard method for this assessment is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. researchgate.netmdpi.comnih.gov This assay is performed on a panel of human cancer cell lines, which can include those from various tissues such as lung, colon, breast, and liver, to determine the compound's potency and selectivity. researchgate.netmdpi.comnih.govannalsmedres.org For instance, the cytotoxicity of various novel compounds, including coumarin (B35378) derivatives and triterpene seco-acids, has been evaluated against cell lines like A549 (lung cancer), CRL 1548 (liver cancer), and others. mdpi.comnih.gov The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. annalsmedres.org

There is no publicly available data on the cytostatic or anticancer activity of this compound.

Antibacterial and Antiviral Efficacy Studies

The antibacterial properties of a compound are typically assessed using methods like the agar (B569324) diffusion and broth dilution assays. nih.gov These tests determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. nih.gov A range of bacterial strains, including both Gram-positive and Gram-negative bacteria, are used to establish the compound's spectrum of activity. nih.gov For example, the antibacterial activity of new 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives was analyzed using these methods against strains like E. coli and S. aureus. nih.gov

No studies have been found that evaluate the antibacterial or antiviral efficacy of this compound.

Anti-inflammatory and Immunomodulatory Investigations

The anti-inflammatory potential of a compound can be investigated in vitro by measuring its effect on inflammatory mediators in cell-based assays. Macrophage cell lines, such as RAW 264.7, are often stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of the test compound to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6 is then quantified. nih.govmdpi.com The underlying mechanisms, such as the inhibition of signaling pathways like NF-κB and MAPK, are also commonly explored. mdpi.com

No research has been published on the anti-inflammatory or immunomodulatory properties of this compound.

Enzyme Inhibition Assays (e.g., Hedgehog Acyltransferase (HHAT), Indoleamine 2,3-dioxygenase (IDO), α-amylase)

Enzyme inhibition assays are critical for identifying compounds that can modulate the activity of specific enzymes involved in disease pathways. For instance, Hedgehog acyltransferase (HHAT) is a target in cancer therapy, and its inhibition can be measured in enzymatic and cellular assays. nih.gov Similarly, Indoleamine 2,3-dioxygenase (IDO) is an enzyme targeted in immuno-oncology. nih.gov Another common target is α-amylase, an enzyme involved in carbohydrate digestion, and its inhibition is relevant for managing diabetes. mdpi.com The inhibitory activity of a compound is typically determined by measuring the rate of the enzymatic reaction in the presence of the compound and is often reported as an IC50 value.

There are no reports on the inhibitory activity of this compound against HHAT, IDO, α-amylase, or any other enzyme.

Receptor Modulation Studies (e.g., Chemokine Receptor 6 (CCR6), GPR6)

Receptor modulation studies assess the ability of a compound to bind to and alter the function of specific cellular receptors. These studies are fundamental in understanding the pharmacological profile of a potential drug. Radioligand binding assays are a common method to determine the affinity of a compound for a receptor. For example, the binding affinity of novel ligands for the σ2 receptor has been screened to identify potential PET tracers for brain imaging. nih.gov

No studies have been conducted to evaluate the receptor modulation activity of this compound.

Biological Pathways and Molecular Interactions

The biological activities of pyridine-substituted butanol derivatives, such as this compound, are of significant interest in medicinal chemistry. While direct studies on this specific compound are limited, the broader class of pyridine-containing compounds has been investigated for various molecular interactions. These investigations provide a foundational understanding of their potential biological pathways.

Analysis of Protein-Ligand Interaction Dynamics

The interaction of small molecules like this compound with proteins is fundamental to their pharmacological potential. Molecular docking studies on related pyridine (B92270) derivatives have provided insights into these interactions. For instance, in the case of olivacine (B1677268) derivatives, molecular docking has been used to assess their affinity for topoisomerase II. mdpi.com These computational models can predict the binding mode and energy of a ligand within the active site of a protein, helping to identify key structural features responsible for binding.

Enzymatic Metabolism and Biotransformation Research (e.g., Cytochrome P450-mediated processes)

The metabolism of xenobiotics, including pyridine derivatives, is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are responsible for the oxidation, reduction, and hydrolysis of a wide variety of compounds, facilitating their excretion from the body. The pyridine ring is susceptible to metabolism by CYP enzymes, often leading to N-oxidation or hydroxylation at various positions on the ring.

The specific CYP isozymes involved in the metabolism of a particular compound can have significant implications for drug-drug interactions. nih.gov For example, if a compound is metabolized by CYP3A4, its plasma concentration could be affected by co-administered drugs that are also substrates, inhibitors, or inducers of this enzyme. nih.gov

While direct metabolic studies on this compound are not available, general principles of drug metabolism suggest that the butanol side chain could also be a site for metabolic modification. The secondary alcohol could be oxidized to a ketone, or conjugation reactions such as glucuronidation or sulfation could occur at the hydroxyl group. The methyl group on the pyridine ring could also undergo hydroxylation. Understanding the metabolic fate of this compound would be crucial for any further development.

Table 2: Key Cytochrome P450 Isozymes in Drug Metabolism

Enzyme Role in Drug Metabolism Reference
CYP3A4/5 Involved in the metabolism of a large fraction of drugs. nih.gov
CYP2D6 A highly polymorphic enzyme involved in the metabolism of many drugs. nih.gov
CYP2C19 A highly polymorphic enzyme involved in the metabolism of several drugs. nih.gov
CYP2C9 Involved in the metabolism of various drugs. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Olivacine
Ellipticine
Edotecarin
Topovale
3-(pyridine-3-yl)-2-oxazolidinone
(E)-3-(6-methylpyridin-3-yl)prop-2-enal uni.lu
(6-methylpyridin-3-yl) N-tert-butylcarbamate nih.gov
2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol bldpharm.com

Research Applications in Chemical Sciences and Agrochemical Domains

Utility as Synthetic Intermediates and Building Blocks for Complex Molecules

The structural architecture of 3-(6-Methylpyridin-3-yl)butan-2-ol makes it a valuable synthetic intermediate. Pyridinyl alcohols, as a class of compounds, are widely recognized for their utility as building blocks in the synthesis of more complex molecules, including pharmaceuticals and other high-value chemical entities. researchgate.net The presence of both a nucleophilic hydroxyl group and a modifiable pyridine (B92270) ring allows for a diverse range of chemical transformations.

The synthesis of complex molecules often relies on the strategic use of such intermediates. For instance, related pyridinyl compounds serve as crucial precursors in the manufacturing of a variety of products. The process of developing novel compounds frequently involves the use of such foundational molecules to construct the desired molecular framework.

Development of Specialty Chemicals and Advanced Materials

The potential for this compound extends into the field of specialty chemicals and advanced materials. Chemical manufacturers are constantly exploring novel intermediates for the creation of materials with specific, high-performance properties. thegoodscentscompany.com The incorporation of the pyridinyl moiety from this compound into polymer backbones or as a functional side group could impart unique thermal, optical, or coordination properties to the resulting materials. This makes it a candidate for research into new polymers, coatings, and electronic materials.

Contributions to Agrochemical Research and Development

In the agrochemical sector, the search for new active ingredients and safer, more effective formulations is a constant driver of research. Pyridine-containing compounds are a well-established class of agrochemicals, with many exhibiting fungicidal, herbicidal, or insecticidal properties. A notable example of a complex butanol derivative with a heterocyclic ring used in agrochemicals is Cyproconazole, a broad-spectrum fungicide. epo.org The structural elements of this compound suggest its potential as a scaffold for the development of new agrochemical agents. Researchers in this field may utilize this compound as a starting point for the synthesis of novel pesticides and plant growth regulators.

The following table outlines some related compounds and their applications, highlighting the potential for this class of molecules in agrochemical research:

Compound/ClassApplication AreaReference
Pyridine DerivativesAgrochemicals epo.org
CyproconazoleFungicide epo.org
Chemical IntermediatesAgrochemicals thegoodscentscompany.com

Applications in Analytical Method Development and Quality Control

The development of robust analytical methods is crucial for the quality control of chemical products and for monitoring their presence in various matrices. For pyridinyl compounds, established analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed. cdc.govnih.gov These methods are essential for ensuring the purity of synthetic intermediates like this compound and for detecting their presence in environmental or biological samples.

The specific properties of this compound would necessitate the development of tailored analytical protocols. This would involve optimizing parameters such as the choice of column, mobile phase, and detector to achieve the desired sensitivity and selectivity. The availability of a pure standard of this compound would be a prerequisite for the validation of such analytical methods, which are fundamental for both research and industrial applications.

The table below summarizes common analytical techniques used for pyridine and its derivatives:

Analytical MethodApplicationReference
Gas Chromatography (GC)Detection in biological and environmental samples cdc.gov
High-Performance Liquid Chromatography (HPLC)Analysis of pyridine and its metabolites in urine cdc.govnih.gov

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies pyridine ring protons (δ 7.2–8.5 ppm) and hydroxyl groups (δ 1.5–2.0 ppm, broad) .
  • Mass spectrometry (HRMS) : ESI+ mode confirms molecular ion peaks ([M+H]⁺) with <5 ppm error .
  • IR spectroscopy : O–H stretching (~3200 cm⁻¹) and C–N vibrations (~1600 cm⁻¹) validate functional groups .

How can conflicting reactivity data in catalytic hydrogenation of this compound derivatives be resolved?

Advanced
Contradictions often arise from:

  • Catalyst selectivity : Pd/C vs. Raney Ni may favor different reduction pathways (e.g., pyridine ring saturation vs. alcohol oxidation) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than non-polar solvents (e.g., hexane).
    Resolution strategy :

Kinetic studies (time-resolved NMR) to track intermediate formation.

Computational DFT modeling to compare activation energies for competing pathways .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates .
  • Storage : Keep in amber vials under nitrogen at –20°C to prevent oxidation .
  • Spill management : Neutralize with inert adsorbents (vermiculite) and avoid water to prevent hydrolysis .

How can computational modeling predict the biological activity of this compound derivatives?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., kinase enzymes) using PyMOL for visualization .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity metrics (IC₅₀) .
    Validation : Cross-check with in vitro assays (e.g., enzymatic inhibition) to refine predictive models .

What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

Q. Advanced

  • Chiral catalysts : Use (R)-BINAP or Jacobsen’s salen complexes for enantioselective reductions (ee >90%) .
  • Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) separates enantiomers .
    Troubleshooting : Racemization during workup can be minimized by avoiding acidic/basic conditions post-synthesis .

How do steric and electronic effects in the pyridine ring influence the compound’s reactivity?

Q. Advanced

  • Steric hindrance : 6-Methyl groups reduce nucleophilic attack at the 3-position, favoring electrophilic substitution at the 2-position .
  • Electronic effects : Electron-donating methyl groups increase pyridine ring basicity, altering protonation states in aqueous media .
    Experimental validation : Hammett plots correlate substituent σ values with reaction rates .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Purification : Column chromatography is impractical at >10 g scales; switch to recrystallization (ethanol/water) or distillation .
  • Exothermic reactions : Use jacketed reactors with controlled cooling to manage heat generation in hydrogenation steps .
  • Byproduct mitigation : Optimize stoichiometry (1.2 eq. reducing agents) to minimize diastereomer formation .

How can advanced NMR techniques (e.g., NOESY, COSY) elucidate intramolecular interactions in this compound?

Q. Advanced

  • NOESY : Identifies spatial proximity between the methyl group (δ 2.3 ppm) and pyridine protons, confirming folded conformations .
  • COSY : Maps coupling between adjacent protons (e.g., J = 6–8 Hz for vicinal H atoms in the butanol chain) .
    Limitation : Dynamic averaging in solution may obscure rigid conformers observed in crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.